molecular formula C16H18N4O5 B1462191 Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate CAS No. 884339-78-0

Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate

Cat. No.: B1462191
CAS No.: 884339-78-0
M. Wt: 346.34 g/mol
InChI Key: CYYBTOVXGKUMSZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate is a chemical compound with the molecular formula C16H18N4O5 and a molecular weight of 346.34 . This compound is known for its unique structure, which includes a tert-butyl group, an amino group, and a nitropyridinyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to obtain high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and purity.

Chemical Reactions Analysis

Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenylcarbamate moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[4-(2-amino-3-nitropyridin-4-yl)oxyphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-16(2,3)25-15(21)19-10-4-6-11(7-5-10)24-12-8-9-18-14(17)13(12)20(22)23/h4-9H,1-3H3,(H2,17,18)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYBTOVXGKUMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=C(C(=NC=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tert-butyl 4-hydroxyphenylcarbamate (3.63 g, 17.4 mmol) was dissolved in dry DMF (150 mL). Potassium tert-butoxide (2.62 g, 23.4 mmol) was added and the stirring was continued for 30 minutes at room temperature. 4-Chloro-3-nitropyridin-2-amine (3.0 g, 17.3 mmol) was added as a solid in one portion and the reaction mixture was subsequently heated at 85° C. for 4 hours. The reaction mixture was cooled, diluted with ethyl acetate (800 ml) and washed with water (1×800 ml) and brine (2×800 ml). The organic layer was dried with magnesium sulphate and evaporated. The crude was chromatographed over silica (eluant ethyl acetate:cyclohexane 1:2) to yield 4.0 g (63% yield) of tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate.
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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